molecular formula C16H18N2OS B6902407 5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B6902407
M. Wt: 286.4 g/mol
InChI Key: NPJFALCJRIIPOX-UHFFFAOYSA-N
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Description

5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, fused with a pyridine ring

Preparation Methods

The synthesis of 5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe final step typically involves the formation of the carboxamide group through an amidation reaction .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboxamide group to an amine or the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles .

Scientific Research Applications

5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

    Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may modify its structure to enhance its pharmacological properties and develop new therapeutic agents.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-methyl-N-(3-methylpyridin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-10-3-4-14-12(7-10)8-15(20-14)16(19)18-13-5-6-17-9-11(13)2/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJFALCJRIIPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)NC3=C(C=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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